molecular formula C14H13N3O2 B5600401 4-acetamido-N-pyridin-3-ylbenzamide CAS No. 5731-91-9

4-acetamido-N-pyridin-3-ylbenzamide

Cat. No.: B5600401
CAS No.: 5731-91-9
M. Wt: 255.27 g/mol
InChI Key: QLSVCVQMKNJUIO-UHFFFAOYSA-N
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Description

4-Acetamido-N-pyridin-3-ylbenzamide is a chemical compound with the molecular formula C14H13N3O2 It is characterized by the presence of an acetamido group attached to a pyridin-3-ylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-N-pyridin-3-ylbenzamide typically involves the acylation of 4-aminopyridine with acetic anhydride, followed by the coupling of the resulting intermediate with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the acylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Acetamido-N-pyridin-3-ylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-acetamido-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Uniqueness: 4-Acetamido-N-pyridin-3-ylbenzamide is unique due to its specific acetamido group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-acetamido-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10(18)16-12-6-4-11(5-7-12)14(19)17-13-3-2-8-15-9-13/h2-9H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSVCVQMKNJUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349588
Record name 4-acetamido-N-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5731-91-9
Record name 4-acetamido-N-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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